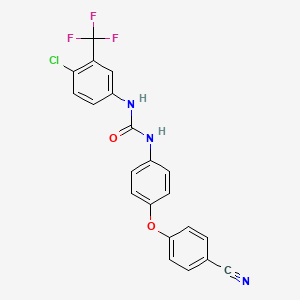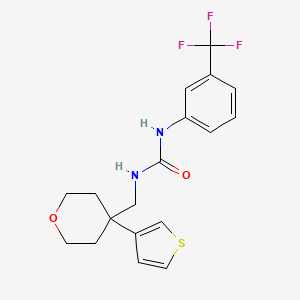
1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H19F3N2O2S and its molecular weight is 384.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogel Formation and Physical Property Tuning
Hydrogels formed by certain urea compounds, including those with thiophene and pyran segments, can have their physical properties, such as morphology and rheology, tuned through anion interactions. The study by Lloyd and Steed (2011) highlights the dependence of these properties on the anion identity, demonstrating a method to modulate hydrogels' physical characteristics for potential applications in material science and engineering G. Lloyd, J. Steed, 2011.
Synthetic Methodologies for Heterocyclic Compounds
Research by Ghorbani-Vaghei et al. (2015) presents a one-pot diastereoselective synthesis approach for furano and pyrano pyrimidinones (thiones), showcasing the versatility of urea derivatives in synthesizing complex heterocyclic structures which could be useful in developing new materials or biologically active molecules R. Ghorbani-Vaghei, Yaser Maghbooli, Jafar Mahmoodi, A. Shahriari, 2015.
Anion Receptor Applications
The work by Roussel et al. (2006) on atropisomeric (thio)ureas as neutral enantioselective anion receptors indicates the potential of urea derivatives to function as selective receptors for amino acid derivatives, suggesting applications in chiral recognition and separation technologies C. Roussel, M. Román, Federico Andreoli, A. Del Rio, R. Faure, N. Vanthuyne, 2006.
Crystallography and Structural Analysis
Studies on the crystal structures of urea derivatives, such as the work by Sharma et al. (2016), provide insights into the molecular configurations and interactions within these compounds. Such structural analyses are crucial for understanding the properties of new materials and for the design of molecules with specific functions S. Sharma, B. Banerjee, G. Brahmachari, R. Kant, V. Gupta, 2016.
Anticancer Agent Development
The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents, as explored by Gaudreault et al. (1988), exemplify the therapeutic application avenues for urea derivatives in oncology, focusing on their cytotoxic effects against adenocarcinoma cells R. Gaudreault, J. Lacroix, M. Pagé, L. Joly, 1988.
Propriétés
IUPAC Name |
1-[(4-thiophen-3-yloxan-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S/c19-18(20,21)13-2-1-3-15(10-13)23-16(24)22-12-17(5-7-25-8-6-17)14-4-9-26-11-14/h1-4,9-11H,5-8,12H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKOADCKKOZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

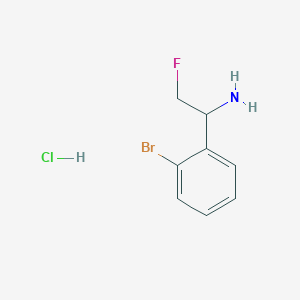

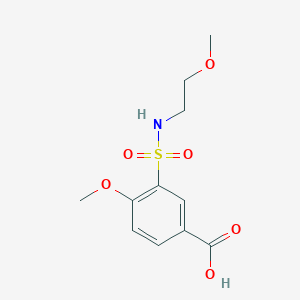
![(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2558059.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2558061.png)
![2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine](/img/structure/B2558062.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2558063.png)
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2558065.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2558067.png)
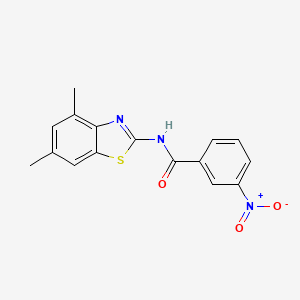

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2558072.png)
